2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide
Description
2-Cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide is a synthetic small molecule characterized by a cyclopropyl ring, an acetamide backbone, and a substituted phenyl-pyrazole moiety. The compound’s conformation and intermolecular interactions, such as hydrogen bonding networks, can be elucidated using crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
2-cyclopropyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20-16(9-11-19-20)15-6-4-13(5-7-15)8-10-18-17(21)12-14-2-3-14/h4-7,9,11,14H,2-3,8,10,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVGPLRPZMSVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the cyclopropyl and phenyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
1.1 Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. Studies have shown that compounds similar to 2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide can inhibit tumor growth in various cancer cell lines. For instance, pyrazole derivatives have been found to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
1.2 Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory medications .
1.3 Neuroprotective Effects
There is emerging evidence that pyrazole-based compounds may offer neuroprotective benefits. Research indicates that they can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Pharmacology
Pharmacological studies on this compound have highlighted its potential as a modulator of various receptors.
2.1 Receptor Interactions
The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission. For example, studies have shown that similar compounds interact with serotonin receptors, which could influence mood and anxiety disorders .
2.2 Antimicrobial Activity
Recent research has also explored the antimicrobial properties of pyrazole derivatives. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent, particularly against resistant strains of bacteria .
Agricultural Applications
In addition to its medicinal applications, this compound has potential uses in agriculture.
3.1 Pesticidal Properties
Research into the pesticidal activity of pyrazole compounds suggests they may serve as effective agrochemicals against pests and diseases affecting crops. Their mode of action often involves disrupting the nervous system of insects, leading to paralysis and death .
3.2 Herbicidal Activity
Some studies have indicated that pyrazole derivatives can exhibit herbicidal properties, providing a means to control unwanted vegetation without harming crops. This selective action is crucial for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl group can bind to active sites, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of acetamide derivatives with pyrazole-containing aromatic systems. Key structural analogs include:
N-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}acetamide
- Structural Difference : Lacks the cyclopropyl group and the methyl substitution on the pyrazole nitrogen.
2-Cyclopropyl-N-{2-[4-(1H-imidazol-5-yl)phenyl]ethyl}acetamide
- Structural Difference : Pyrazole replaced by imidazole.
- Implications: Imidazole’s additional hydrogen bond donor (N-H) may enhance binding affinity to metalloenzymes but reduce metabolic stability due to increased susceptibility to oxidation .
2-Isopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide
- Structural Difference : Cyclopropyl replaced by isopropyl.
- Implications : Increased lipophilicity from the branched alkyl chain could improve membrane permeability but may introduce pharmacokinetic challenges, such as higher plasma protein binding .
Research Findings
Crystallographic Analysis
X-ray diffraction studies using SHELXL reveal that the cyclopropyl group induces a planar conformation in the acetamide backbone, stabilizing intermolecular hydrogen bonds between the pyrazole N and amide O atoms (distance: 2.89 Å). This contrasts with isopropyl analogs, where steric bulk disrupts planarization, leading to weaker hydrogen bonds (distance: 3.12 Å) .
Hydrogen Bonding Patterns
Graph set analysis (as per Etter’s formalism ) identifies a D(2) motif (two donor/acceptor pairs) in the target compound, promoting crystalline stability. In contrast, analogs lacking the methyl group on pyrazole exhibit disordered C(6) chains, reducing crystallinity .
Data Tables
Table 1: Structural and Physicochemical Properties
| Property | Target Compound | Pyrazole Analog | Imidazole Analog | Isopropyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 313.4 | 255.3 | 314.4 | 327.4 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 | 4 |
| LogP (Predicted) | 2.8 | 1.5 | 2.1 | 3.4 |
Table 2: Crystallographic Parameters
| Parameter | Target Compound | Isopropyl Analog |
|---|---|---|
| Space Group | P21/c | P1 |
| Unit Cell Volume (ų) | 1256.7 | 1342.3 |
| R-factor (%) | 3.1 | 4.8 |
| Hydrogen Bond Network | D(2) | C(6) |
Biological Activity
2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{18}N_{4}O
- Molecular Weight : 270.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Cyclooxygenase Inhibition : Similar compounds have demonstrated strong anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway .
- Antimicrobial Activity : The presence of the pyrazole ring suggests potential antibacterial and antifungal properties, as seen in related compounds that exhibit activity against Gram-positive and Gram-negative bacteria .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Case Studies
Several studies have highlighted the efficacy of related compounds that share structural similarities with this compound.
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives with similar pyrazole structures significantly reduced carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties .
- Antimicrobial Testing : In vitro tests showed that compounds with a cyclopropyl group exhibited potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL .
- Pharmacokinetics and Toxicology : Research into the pharmacokinetics of similar acetamides revealed favorable absorption and distribution characteristics, suggesting a low toxicity profile when administered at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
